REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([CH3:13])=[CH:9][C:10]=2[CH3:12])[O:5][C:4](=[O:14])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:14][CH2:4][CH2:3][C:2]([C:11]1[C:10]([CH3:12])=[CH:9][C:8]([CH3:13])=[CH:7][C:6]=1[OH:5])([CH3:15])[CH3:1] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(OC2=CC(=CC(=C12)C)C)=O)C
|
Name
|
|
Quantity
|
20.6 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred an additional one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction
|
Type
|
CUSTOM
|
Details
|
was quenched by dropwise addition of saturated aqueous ammonium chloride (5 mL) after 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 4:96 methanol/methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC(C)(C)C1=C(C=C(C=C1C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.014 mol | |
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |